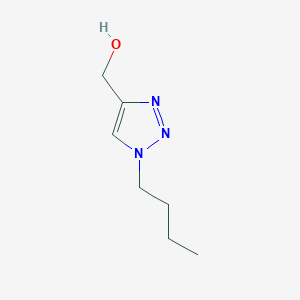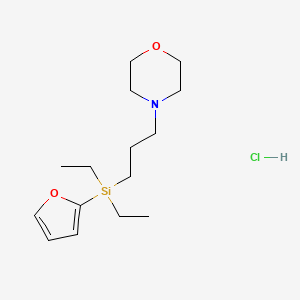
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is a complex organosilicon compound It is characterized by the presence of a furan ring, a morpholine ring, and a silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride typically involves the reaction of furan-2-yl compounds with morpholine derivatives in the presence of silane reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The silane group can be reduced to form silanol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Silanol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(furan-2-yl)methyl-(morpholin-4-ylmethyl)silane;hydrochloride
- Bis(furan-2-yl)-dimethylsilane
Uniqueness
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89052-22-2 |
|---|---|
Formule moléculaire |
C15H28ClNO2Si |
Poids moléculaire |
317.92 g/mol |
Nom IUPAC |
diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride |
InChI |
InChI=1S/C15H27NO2Si.ClH/c1-3-19(4-2,15-7-5-11-18-15)14-6-8-16-9-12-17-13-10-16;/h5,7,11H,3-4,6,8-10,12-14H2,1-2H3;1H |
Clé InChI |
RTICNHYIZMMQAY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CCCN1CCOCC1)C2=CC=CO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


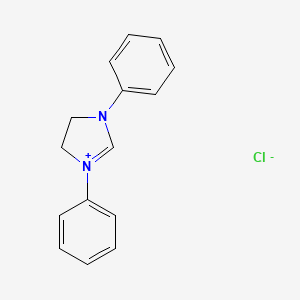

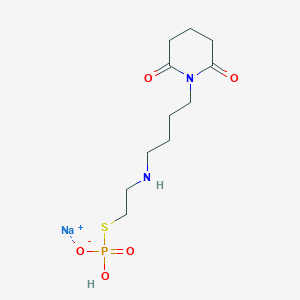
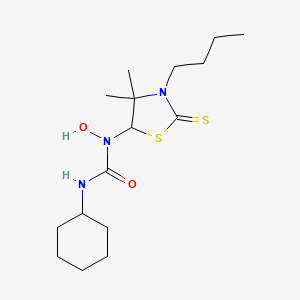
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
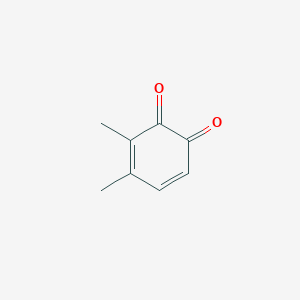

![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
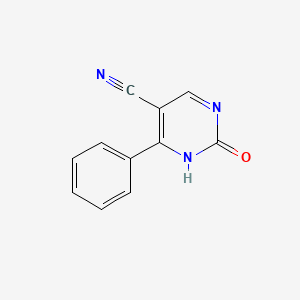
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
